molecular formula C16H16N2O4S B6395269 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261973-97-0

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6395269
CAS RN: 1261973-97-0
M. Wt: 332.4 g/mol
InChI Key: CUZAKJLULDTDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (3PSP) is an organic compound that has a wide range of applications in the scientific field. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 3PSP is used in various laboratory experiments due to its unique properties, such as its ability to act as an acid-base indicator, its low toxicity, and its versatility in being used in various reactions.

Scientific Research Applications

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in various reactions, such as the synthesis of polymers, the synthesis of drugs, and the synthesis of dyes. It is also used as an acid-base indicator, as a buffer, and as a chelating agent. 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is also used in the study of enzyme kinetics, as well as in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not well understood. However, it is believed that 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% acts as an acid-base indicator by changing its color depending on the pH of the solution. It is also believed that 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can act as a chelating agent, binding to metal ions and forming complexes. Additionally, 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can act as a buffer, helping to maintain a constant pH in a solution.
Biochemical and Physiological Effects
3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is generally considered to be non-toxic and has not been reported to have any adverse effects on humans or animals. However, 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can bind to metal ions, which could potentially lead to some biochemical or physiological effects. Additionally, 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to have some antimicrobial properties, although the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments is its versatility. 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be used as an acid-base indicator, a buffer, and a chelating agent, making it a useful reagent in many different types of experiments. Additionally, 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is generally considered to be non-toxic and has a low cost, making it an attractive choice for laboratory experiments. One of the main limitations of using 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is that its mechanism of action is not well understood. Additionally, 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can bind to metal ions, which could potentially lead to some biochemical or physiological effects.

Future Directions

There are a number of potential future directions for research involving 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. One potential direction is to further study its mechanism of action, as this could lead to a better understanding of its potential biochemical and physiological effects. Another potential direction is to further study its antimicrobial properties, as this could lead to the development of new drugs or treatments. Additionally, further research into its uses as an acid-base indicator, a buffer, and a chelating agent could lead to new applications for 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments. Finally, further research into its synthesis methods could lead to improved methods for synthesizing 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%.

Synthesis Methods

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is to react 4-pyrrolidinylsulfonyl chloride with 4-aminophenol in the presence of sodium hydroxide. This reaction yields 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and sodium chloride as the byproducts. Other methods for synthesizing 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% include the reaction of 4-pyrrolidinylsulfonyl chloride with 4-aminobenzene-1-sulfonyl chloride, the reaction of 4-aminophenol with 4-chloropyrrolidine, and the reaction of 4-aminobenzene-1-sulfonyl chloride with 4-chloropyrrolidine.

properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-14(4-3-9-17-15)12-5-7-13(8-6-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZAKJLULDTDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.